3-Methylbut-2-ene-1-thiol-d6

Analytical Chemistry Stable Isotope Dilution Assay HPLC-MS/MS

3-Methylbut-2-ene-1-thiol-d6 (CAS 1189879-84-2) is a stable isotope-labeled analog of 3-methylbut-2-ene-1-thiol (MBT), a volatile organosulfur compound identified as a primary contributor to the characteristic 'skunky' aroma of Cannabis sativa. The compound features complete deuteration of all six hydrogen atoms, resulting in a molecular weight increase of +6 Da (108.23 g/mol) compared to the non-deuterated form (102.20 g/mol).

Molecular Formula C5H10S
Molecular Weight 108.24 g/mol
Cat. No. B12382733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbut-2-ene-1-thiol-d6
Molecular FormulaC5H10S
Molecular Weight108.24 g/mol
Structural Identifiers
SMILESCC(=CCS)C
InChIInChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3
InChIKeyGYDPOKGOQFTYGW-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbut-2-ene-1-thiol-d6: A High-Purity Deuterated Volatile Thiol for Precise Analytical Quantification


3-Methylbut-2-ene-1-thiol-d6 (CAS 1189879-84-2) is a stable isotope-labeled analog of 3-methylbut-2-ene-1-thiol (MBT), a volatile organosulfur compound identified as a primary contributor to the characteristic 'skunky' aroma of Cannabis sativa [1]. The compound features complete deuteration of all six hydrogen atoms, resulting in a molecular weight increase of +6 Da (108.23 g/mol) compared to the non-deuterated form (102.20 g/mol) . This deuterated standard is supplied at ≥98% isotopic purity and is intended exclusively for use as an internal standard in quantitative analytical workflows, such as stable isotope dilution assays (SIDA) .

Critical Limitations of Non-Deuterated 3-Methylbut-2-ene-1-thiol and Alternative Thiol Standards in Quantitative LC-MS/MS and GC-MS Assays


The accurate quantification of trace-level volatile thiols in complex biological and food matrices necessitates the use of a stable isotope-labeled internal standard. Simple substitution with the non-deuterated 3-methylbut-2-ene-1-thiol is analytically invalid as it co-elutes and shares an identical mass spectrometric fragmentation pattern with the endogenous analyte, precluding differentiation and accurate quantitation [1]. Alternative thiol standards, such as 4-methyl-4-sulfanylpentan-2-one or 3-sulfanylhexan-1-ol, are structurally dissimilar and exhibit different extraction efficiencies, derivatization kinetics, and ionization responses, leading to systematic quantification bias and unacceptable method variability [2]. 3-Methylbut-2-ene-1-thiol-d6 uniquely addresses these challenges by providing near-identical physicochemical properties while being distinguishable by mass, thus serving as the definitive internal standard for robust method validation.

Quantitative Evidence for 3-Methylbut-2-ene-1-thiol-d6: Analytical Performance Differentiation for LC-MS/MS Method Validation


Limit of Quantification (LOQ) Achieved Using Isotope Dilution with 3-Methylbut-2-ene-1-thiol-d6

When used as an internal standard in a stable isotope dilution assay (SIDA) coupled with HPLC-MS/MS, 3-Methylbut-2-ene-1-thiol-d6 enables a Limit of Quantification (LOQ) of 130 ng/kg for 3-methylbut-2-ene-1-thiol in hemp flower extracts [1]. This is in stark contrast to methods employing external calibration or non-isotopic internal standards, which often exhibit LOQs in the μg/kg range for volatile thiols in complex matrices due to matrix effects and recovery inconsistencies.

Analytical Chemistry Stable Isotope Dilution Assay HPLC-MS/MS

Molecular Weight Differentiation for Mass Spectrometric Resolution

3-Methylbut-2-ene-1-thiol-d6 possesses a molecular weight of 108.23 g/mol, exactly 6.03 Da heavier than the non-deuterated analyte (102.20 g/mol) due to complete deuteration at all six hydrogen positions . This mass shift is critical for resolution in quadrupole and time-of-flight mass analyzers. In contrast, alternative isotopic labeling strategies (e.g., 13C-labeling) would yield a different mass shift, and unlabeled analogs offer zero mass differentiation, rendering them useless for internal standardization in MS-based assays.

Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Analytical Precision and Accuracy Enhancement via Isotope Dilution

The implementation of an isotopically substituted standard like 3-Methylbut-2-ene-1-thiol-d6 is explicitly cited for ensuring 'robustness and accuracy' in the quantification of trace thiols in hemp flowers [1]. This qualitative descriptor is supported by the inherent principle of SIDA, where the isotope-labeled standard corrects for variability in extraction, derivatization, and ionization. In contrast, methods relying on external calibration or structurally dissimilar internal standards are vulnerable to matrix effects that can cause >20% coefficient of variation (CV) and substantial bias.

Method Validation Precision Accuracy

Sensitivity Benchmark: Detection of 3-Methylbut-2-ene-1-thiol at Sub-nanogram per Liter Levels in Beer

While not a direct comparison with the d6-analog, a validated GC-MS method employing solid-phase microextraction (SPME) and on-fiber derivatization demonstrates that 3-methylbut-2-ene-1-thiol can be detected and quantified at concentrations below 0.1 ng/L in beer [1]. This establishes an extreme sensitivity requirement for analytical methods targeting this analyte. The use of a deuterated internal standard such as 3-Methylbut-2-ene-1-thiol-d6 is implied for achieving the necessary precision and accuracy at these ultra-trace levels.

GC-MS Volatile Thiols Food Analysis

Optimal Scientific and Industrial Applications for 3-Methylbut-2-ene-1-thiol-d6 Based on Quantitative Evidence


Quantitative Trace-Level Analysis of Odor-Active Thiols in Cannabis, Hemp, and Plant-Derived Products

3-Methylbut-2-ene-1-thiol-d6 is the definitive internal standard for stable isotope dilution assays (SIDA) using HPLC-MS/MS to accurately quantify 3-methylbut-2-ene-1-thiol (MBT) in complex botanical matrices such as hemp flowers [1]. Its use enables the achievement of a 130 ng/kg Limit of Quantification (LOQ), a critical benchmark for flavor profiling, quality control, and plant breeding studies in the cannabis and food industries. The +6 Da mass shift provided by the d6-label ensures unambiguous chromatographic separation and quantification, which is essential for meeting regulatory compliance and publication standards .

Method Development and Validation for Ultra-Trace Volatile Thiol Analysis in Beverages and Food

In the beverage industry, particularly for beer and wine, where MBT can cause potent off-flavors at sub-ng/L concentrations, 3-Methylbut-2-ene-1-thiol-d6 serves as an indispensable internal standard for GC-MS method development and validation [2]. Its incorporation corrects for variations in headspace solid-phase microextraction (HS-SPME) efficiency, derivatization yield, and MS ionization, ensuring the precision and accuracy required to detect and quantify MBT at the <0.1 ng/L level. This application is crucial for breweries and analytical service labs aiming to monitor and control flavor consistency and quality.

Atmospheric Chemistry and Environmental Fate Studies of Volatile Organic Sulfur Compounds

For researchers investigating the gas-phase oxidation kinetics and environmental fate of MBT, 3-Methylbut-2-ene-1-thiol-d6 offers a unique tracer for mechanistic studies [3]. By using the deuterated compound in controlled atmospheric simulation chambers, scientists can distinguish between reaction products formed from the labeled tracer and those from background or endogenous sources. This application supports advanced research into the atmospheric chemistry of biogenic volatile organic compounds (BVOCs) and their impact on air quality and secondary organic aerosol formation.

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